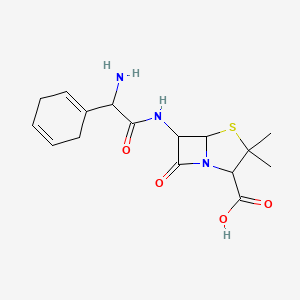

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-, D-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

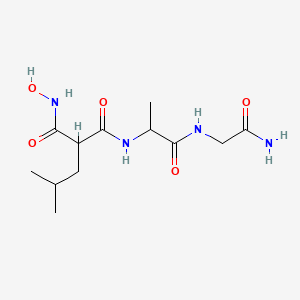

L’Epicilline est un antibiotique de la famille des pénicillines, appartenant à la classe des aminopénicillines. Il s’agit d’un dérivé semi-synthétique de l’acide 6-aminopénicillanique, structurellement lié à l’ampicilline. L’Epicilline est connue pour son activité antibactérienne à large spectre, efficace contre les bactéries à Gram positif et à Gram négatif .

Méthodes De Préparation

L’Epicilline est synthétisée par une série de réactions chimiques à partir de l’acide 6-aminopénicillanique. La voie de synthèse implique l’acylation de l’acide 6-aminopénicillanique avec de l’acide (2R)-2-amino-2-(cyclohexa-1,4-diène-1-yl)acétique. La réaction est généralement effectuée en milieu aqueux sous des conditions de pH contrôlées pour assurer la stabilité du produit .

La production industrielle d’Epicilline implique la fermentation de Penicillium chrysogenum pour produire de l’acide 6-aminopénicillanique, qui est ensuite modifié chimiquement pour obtenir l’Epicilline. Le procédé comprend l’utilisation d’agents tensioactifs cationiques pour améliorer les propriétés d’écoulement du produit cristallin .

Analyse Des Réactions Chimiques

L’Epicilline subit diverses réactions chimiques, notamment :

Hydrolyse : Dans des conditions acides ou basiques, l’Epicilline peut s’hydrolyser pour former de l’acide pénicilloïque.

Oxydation : L’Epicilline peut être oxydée pour former des sulfoxydes et des sulfones.

Substitution : Le groupe amino de l’Epicilline peut subir des réactions de substitution avec divers électrophiles.

Les réactifs couramment utilisés dans ces réactions comprennent les acides forts (par exemple, l’acide sulfurique), les bases (par exemple, l’hydroxyde de sodium) et les oxydants (par exemple, le peroxyde d’hydrogène). Les principaux produits formés à partir de ces réactions comprennent l’acide pénicilloïque, les sulfoxydes et les sulfones .

4. Applications de la Recherche Scientifique

L’Epicilline a été largement étudiée pour son potentiel thérapeutique et ses propriétés pharmacocinétiques. Elle présente une excellente activité thérapeutique lorsqu’elle est administrée par voie orale ou sous-cutanée à des souris infectées par diverses bactéries pathogènes, notamment Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri et Pseudomonas aeruginosa .

Outre son activité antibactérienne, l’Epicilline a été utilisée en recherche pour étudier la pharmacodynamie et les tests de sensibilité aux antibiotiques. Elle a montré une activité comparable à celle d’autres antibiotiques tels que la tétracycline, le chloramphénicol et la céphalexine .

Applications De Recherche Scientifique

Epicillin has been extensively studied for its therapeutic potential and pharmacokinetic properties. It exhibits excellent therapeutic activity when administered orally or subcutaneously to mice infected with various pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa .

In addition to its antibacterial activity, epicillin has been used in research to study the pharmacodynamics and susceptibility testing of antibiotics. It has shown comparable activity to other antibiotics such as tetracycline, chloramphenicol, and cephalexin .

Mécanisme D'action

L’Epicilline exerce ses effets antibactériens en inhibant la synthèse des peptidoglycanes, composants essentiels des parois cellulaires bactériennes. Cette perturbation de la formation de la paroi cellulaire affaiblit la structure bactérienne, ce qui entraîne la lyse cellulaire et la mort des bactéries. Plus précisément, l’Epicilline cible les enzymes transpeptidases impliquées dans la réticulation des peptidoglycanes, empêchant efficacement la formation d’une paroi cellulaire robuste .

Comparaison Avec Des Composés Similaires

L’Epicilline est structurellement et fonctionnellement similaire à d’autres aminopénicillines telles que l’ampicilline et l’amoxicilline. Elle possède des propriétés uniques qui la distinguent de ces composés :

Ampicilline : L’Epicilline et l’ampicilline ont des spectres antibactériens et des propriétés pharmacocinétiques similaires.

Amoxicilline : L’amoxicilline est une autre aminopénicilline avec un mécanisme d’action similaire.

D’autres composés similaires comprennent l’hétacilline, la bacampicilline, la pivampicilline et la talampicilline, qui sont également des dérivés semi-synthétiques de l’acide 6-aminopénicillanique .

Propriétés

Formule moléculaire |

C16H21N3O4S |

|---|---|

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

6-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23) |

Clé InChI |

RPBAFSBGYDKNRG-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)

![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)

![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)